molecular formula C20H24N6OS B2999911 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1037749-63-5

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B2999911
CAS RN: 1037749-63-5
M. Wt: 396.51
InChI Key: XITIAZZGVNTPPT-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antifungal Activities

Novel quinazolinone derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antitumor and antifungal activities. These derivatives have shown promising results in inhibiting the growth of certain cancer cells and fungal strains, highlighting their potential in developing new therapeutic agents for treating cancer and fungal infections (El-Bayouki et al., 2011).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, with some showing significant antioxidant activity. These compounds were evaluated using various assays, demonstrating their potential as antioxidants (Chkirate et al., 2019).

Antibacterial and Antifungal Activity

Research has also focused on the synthesis of pyrazolyl-quinazolin-4(3H)-one derivatives and their evaluation for antimicrobial activities. Some of these compounds exhibited very good antibacterial and antifungal properties, suggesting their use in developing new antimicrobial agents (Patel et al., 2011).

Pesticidal Activities

Quinazolin-4-one derivatives have been synthesized and assessed for their pesticidal activities, including antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds demonstrated significant efficacy, indicating their potential application in pesticide development (Misra & Gupta, 1982).

Structural Aspects for Drug Design

The structural aspects and properties of salt and inclusion compounds of certain amide-containing isoquinoline derivatives have been studied. This research provides insights into the design of new pharmaceutical compounds with improved solubility and pharmacological profiles (Karmakar et al., 2007).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Novel quinazoline and acetamide derivatives have been developed and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed promising results in preclinical models, suggesting their potential as safe and effective treatments for gastrointestinal disorders (Alasmary et al., 2017).

properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13-11-17(26-25-13)23-18(27)12-28-20-22-16-10-6-5-9-15(16)19(24-20)21-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,21,22,24)(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIAZZGVNTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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